REACTION_CXSMILES
|
Cl[C:2]1[C:3]2[CH:10]=[CH:9][N:8]([CH2:11][O:12][CH2:13][CH2:14][Si:15]([CH3:18])([CH3:17])[CH3:16])[C:4]=2[N:5]=[CH:6][N:7]=1.O1CCOCC1.C(OCN1C2N=CN=C([C:42]3[CH:43]=[N:44][N:45](C(OCC)C)[CH:46]=3)C=2C=C1)(=O)C(C)(C)C.C(=O)([O-])[O-].[K+].[K+]>O.C(OCC)(=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCCCCCC.C(OCC)(=O)C>[NH:44]1[CH:43]=[C:42]([C:2]2[C:3]3[CH:10]=[CH:9][N:8]([CH2:11][O:12][CH2:13][CH2:14][Si:15]([CH3:18])([CH3:17])[CH3:16])[C:4]=3[N:5]=[CH:6][N:7]=2)[CH:46]=[N:45]1 |f:3.4.5,9.10,^1:68,70,89,108|
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Name
|
|
Quantity
|
817 g
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Type
|
reactant
|
Smiles
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ClC=1C2=C(N=CN1)N(C=C2)COCC[Si](C)(C)C
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Name
|
|
Quantity
|
8 L
|
Type
|
reactant
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Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
728 g
|
Type
|
reactant
|
Smiles
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C(C(C)(C)C)(=O)OCN1C=CC2=C1N=CN=C2C=2C=NN(C2)C(C)OCC
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Name
|
|
Quantity
|
1196 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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4 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
24 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
167 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
heptane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCCCCCC.C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
To a flask equipped with a reflux condenser, a nitrogen inlet, mechanical stirrer
|
Type
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CUSTOM
|
Details
|
The solution was degassed
|
Type
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CUSTOM
|
Details
|
for 15 minutes
|
Duration
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15 min
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
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Type
|
TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (4 L)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (2×2 L), brine (2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was finally triturated with methyl tert-butyl ether (MTBE, 3 L)
|
Type
|
FILTRATION
|
Details
|
the solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with MTBE (1 L)
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC(=C1)C=1C2=C(N=CN1)N(C=C2)COCC[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 581.4 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |